molecular formula C9H4ClF3N2 B1428928 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline CAS No. 1342755-17-2

4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline

Cat. No. B1428928
M. Wt: 232.59 g/mol
InChI Key: OYOWYHMXTCSOCG-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Preclinical Evaluations and Antitumor Activity

4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline has shown promise in preclinical evaluations. A related compound, CHM-1-P-Na, a hydrophilic prodrug of CHM-1, demonstrated rapid conversion and excellent antitumor activity in a SKOV-3 xenograft nude mice model. It impacted enzymes related to tumor cells without significantly affecting normal biological functions. CHM-1 caused apoptotic effects in breast carcinoma cells by accumulating cyclin B1 and correlating with the levels of mitotic spindle checkpoint proteins, showcasing its potential as an anticancer clinical trials candidate (Chou et al., 2010).

Imaging of Sigma2 Receptor Status in Solid Tumors

Fluorine-containing benzamide analogs, including compounds similar to 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline, have been synthesized and evaluated for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). These compounds showed high tumor uptake and acceptable tumor/normal tissue ratios post-administration, highlighting their potential as imaging agents for tumor receptor status analysis (Tu et al., 2007).

VEGF Receptor Tyrosine Kinase Inhibition

Substituted 4-anilinoquinazolines, closely related to 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline, were synthesized as potential inhibitors of the vascular endothelial growth factor (VEGF) receptor tyrosine kinase activity. These compounds, particularly those with small lipophilic substituents, proved to be potent inhibitors with IC(50) values in the nanomolar range, indicating their potential in the treatment of diseases involving VEGF receptor pathways (Hennequin et al., 1999).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-chloro-2-(difluoromethyl)-6-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2/c10-7-5-3-4(11)1-2-6(5)14-9(15-7)8(12)13/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOWYHMXTCSOCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=NC(=N2)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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